molecular formula C11H10ClNO3 B13746784 Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide CAS No. 34971-16-9

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide

Cat. No.: B13746784
CAS No.: 34971-16-9
M. Wt: 239.65 g/mol
InChI Key: LHYFBQKQNXACKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a tetrahydro structure and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide typically involves the reaction of p-chlorophenylhydrazine with a suitable furan derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.

    Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with diverse applications in medicinal chemistry.

    Pyrrolopyrazine Derivatives: These compounds also contain fused ring structures and are studied for their biological activities.

Uniqueness

Tetrahydro-2-(p-chlorophenyl)-5-oxo-2-furancarboxamide is unique due to its specific combination of a furan ring, tetrahydro structure, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

34971-16-9

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C11H10ClNO3/c12-8-3-1-7(2-4-8)11(10(13)15)6-5-9(14)16-11/h1-4H,5-6H2,(H2,13,15)

InChI Key

LHYFBQKQNXACKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.